molecular formula C16H16N2O3 B7758285 2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide

2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide

Cat. No.: B7758285
M. Wt: 284.31 g/mol
InChI Key: RUHWOTYZNLFRPA-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide is a hydrazone Schiff base compound. Hydrazone Schiff bases are known for their ability to form stable complexes with transition metal ions due to their keto-enol tautomerism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-methoxyacetophenone. The reaction is carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as hydrazines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-hydroxy-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide involves its ability to form stable complexes with metal ions through its keto-enol tautomerism. The compound can coordinate with metal ions via the nitrogen atom from the imine moiety and the oxygen atom from the hydroxyl group. This coordination can influence the biological activity of the compound, making it effective against certain bacterial and fungal strains .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
  • N’-[(E)-1-(2-pyridinyl)ethylidene]benzohydrazide
  • N’-[(E)-1-(2-chlorophenyl)ethylidene]benzohydrazide

Uniqueness

2-hydroxy-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide is unique due to its specific structural features, such as the presence of a hydroxyl group and a methoxyphenyl group.

Properties

IUPAC Name

2-hydroxy-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(12-7-9-13(21-2)10-8-12)17-18-16(20)14-5-3-4-6-15(14)19/h3-10,19H,1-2H3,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHWOTYZNLFRPA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.